

# 1-Bromo-4-ethyl-2-fluorobenzene molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-Bromo-4-ethyl-2-fluorobenzene

Cat. No.: B1509437

[Get Quote](#)

An In-depth Technical Guide to **1-Bromo-4-ethyl-2-fluorobenzene**: Properties, Synthesis, and Applications in Drug Discovery

## Abstract

This technical guide provides a comprehensive overview of **1-Bromo-4-ethyl-2-fluorobenzene**, a key halogenated aromatic intermediate. We delve into its fundamental physicochemical properties, explore common synthetic pathways with mechanistic insights, and detail its strategic applications, particularly as a structural motif in the design and development of novel therapeutics. This document serves as a critical resource for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and practical, field-proven insights into the utilization of this versatile chemical building block.

## Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery and organic synthesis, fluorinated intermediates have become indispensable tools. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's pharmacological profile, enhancing properties such as metabolic stability, membrane permeability, lipophilicity, and binding affinity to target proteins.<sup>[1]</sup> **1-Bromo-4-ethyl-2-fluorobenzene** (CAS No. 928304-44-3) is a prime example of such a high-value building block. Its unique substitution pattern—featuring a reactive bromine

atom for cross-coupling, a fluorine atom for modulating electronic and metabolic properties, and an ethyl group for steric and lipophilic influence—makes it a versatile precursor for a wide range of complex molecular architectures.<sup>[2]</sup> This guide will elucidate the core characteristics of this compound and demonstrate its utility in advanced chemical synthesis.

## Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties is foundational to its effective use in synthesis. **1-Bromo-4-ethyl-2-fluorobenzene** is a colorless liquid or solid with properties that dictate its handling, reaction conditions, and purification methods.<sup>[3]</sup>

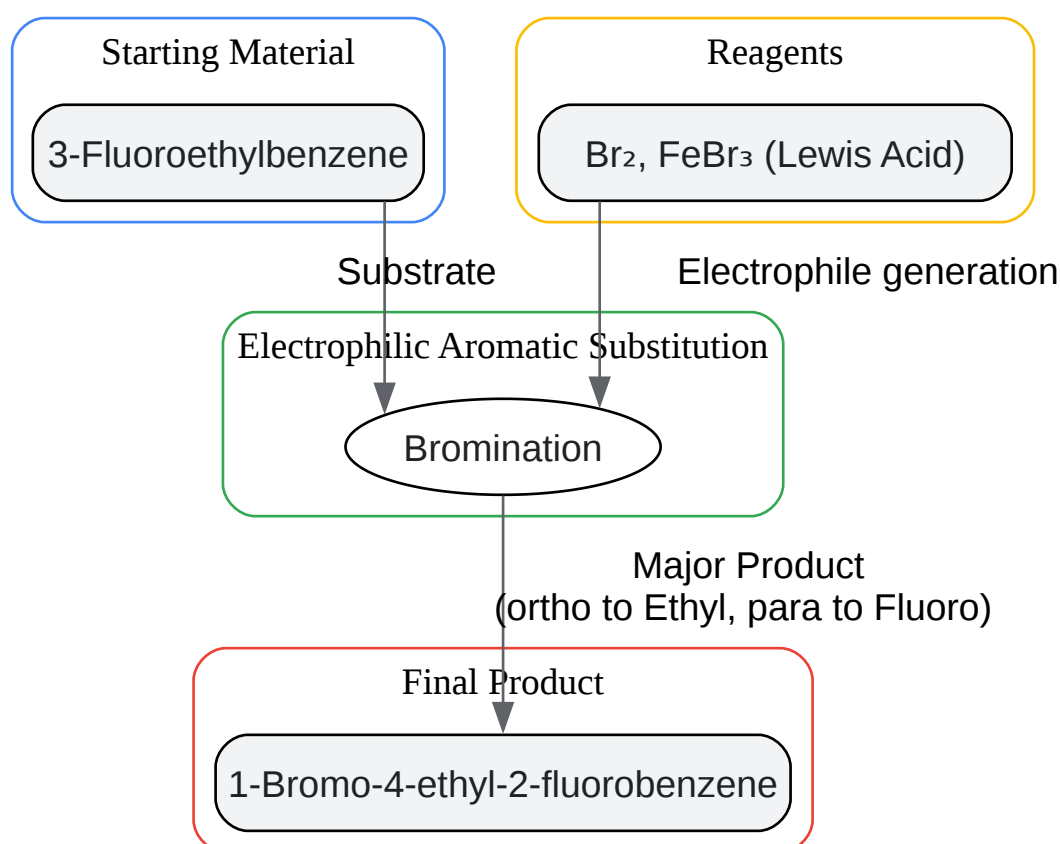
Table 1: Key Physicochemical Properties of **1-Bromo-4-ethyl-2-fluorobenzene**

Property	Value	Source
Molecular Weight	203.05 g/mol	--INVALID-LINK-- <sup>[4]</sup>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrF	--INVALID-LINK-- <sup>[3]</sup>
CAS Number	928304-44-3	--INVALID-LINK-- <sup>[5]</sup>
IUPAC Name	1-bromo-4-ethyl-2-fluorobenzene	--INVALID-LINK-- <sup>[4]</sup>
Melting Point	-21 °C	--INVALID-LINK-- <sup>[3]</sup>
Boiling Point	190-193 °C	--INVALID-LINK-- <sup>[3]</sup>
Density	1.326 g/mL	--INVALID-LINK-- <sup>[3]</sup>
Calculated XLogP3	3.5	--INVALID-LINK-- <sup>[4]</sup>
Canonical SMILES	<chem>CCC1=CC(=C(C=C1)Br)F</chem>	--INVALID-LINK-- <sup>[4]</sup>

## Synthesis and Mechanistic Considerations

The synthesis of polysubstituted aromatic rings requires careful strategic planning to ensure correct regioselectivity. The preparation of **1-Bromo-4-ethyl-2-fluorobenzene** typically involves a multi-step sequence leveraging the directing effects of the substituents. A common and logical approach begins with a commercially available precursor, such as 3-fluoroethylbenzene, followed by electrophilic aromatic substitution.

Causality of the Synthetic Route: The ethyl group is an ortho-, para-directing activator, while the fluorine atom is an ortho-, para-directing deactivator. When both are present, the activating ethyl group primarily governs the position of the incoming electrophile. Bromination of 3-fluoroethylbenzene will yield a mixture of isomers, with the major product being **1-Bromo-4-ethyl-2-fluorobenzene** due to the combined directing effects and steric hindrance at other positions.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **1-Bromo-4-ethyl-2-fluorobenzene**.

## Applications in Drug Development and Medicinal Chemistry

The true value of **1-Bromo-4-ethyl-2-fluorobenzene** lies in its role as a versatile intermediate. The bromine atom serves as a highly functional "handle" for introducing further complexity, most commonly through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck,

and Sonogashira couplings. These reactions are cornerstones of modern pharmaceutical synthesis.

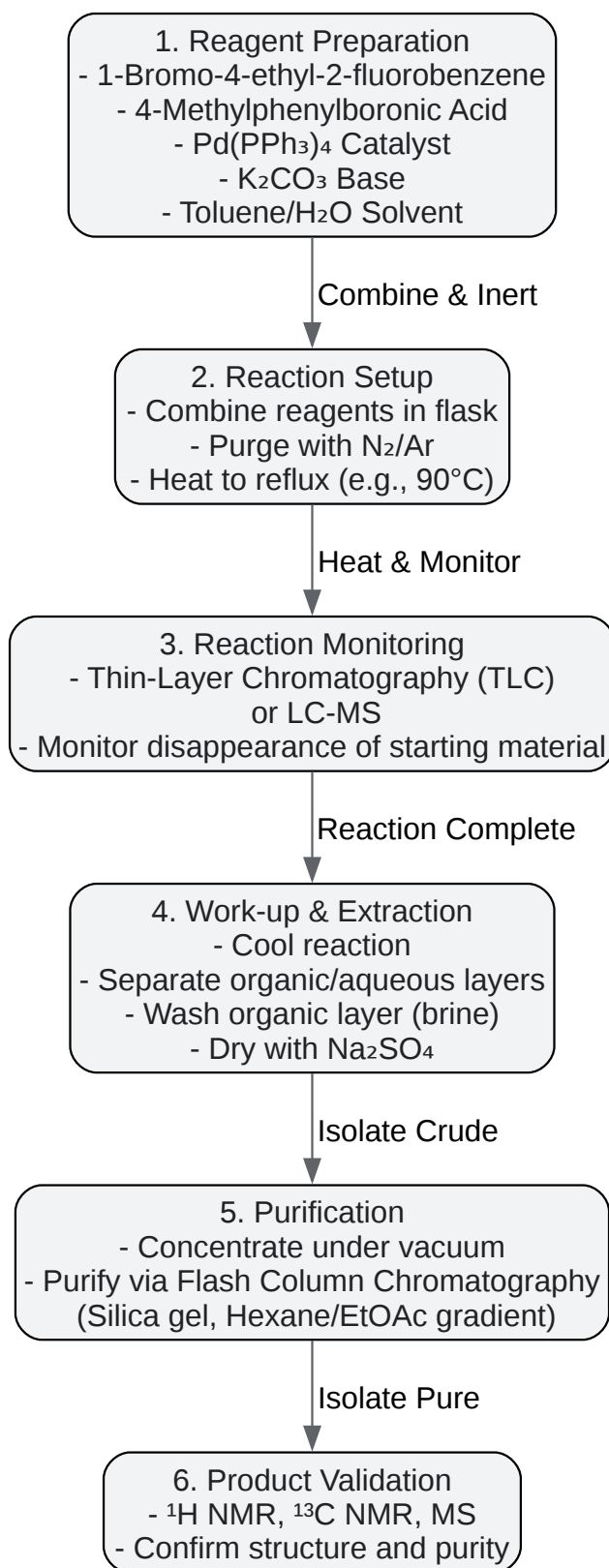
- **Scaffold for Targeted Inhibitors:** Similar halogenated phenyl rings are critical starting materials for synthesizing targeted kinase inhibitors, such as IKK2 inhibitors used in inflammatory and oncology research.[6] The 4-ethyl-2-fluorophenyl moiety can be strategically positioned within an active site to form favorable hydrophobic and electronic interactions.
- **CNS Agents:** The introduction of fluorine is a well-established strategy for developing agents targeting the central nervous system (CNS).[2] Fluorine can enhance blood-brain barrier penetration and block metabolic degradation pathways, prolonging the half-life of a drug candidate. This makes the title compound an attractive starting point for novel CNS-active molecules.
- **Agrochemicals:** Beyond pharmaceuticals, this intermediate is valuable in the synthesis of advanced agrochemicals, where molecular stability and targeted biological activity are paramount.[7]

## Experimental Protocol: Suzuki Cross-Coupling

To illustrate the practical utility of **1-Bromo-4-ethyl-2-fluorobenzene**, this section provides a detailed, self-validating protocol for a representative Suzuki cross-coupling reaction.

**Objective:** To synthesize 4-ethyl-2-fluoro-4'-methylbiphenyl from **1-Bromo-4-ethyl-2-fluorobenzene** and 4-methylphenylboronic acid.

Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Standard workflow for a Suzuki cross-coupling reaction.

### Step-by-Step Methodology:

- **Vessel Preparation:** A 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere.
  - **Expertise & Experience:** This step is critical to remove adsorbed water from the glassware, which can otherwise quench the catalyst and hydrolyze the boronic acid, reducing reaction efficiency.
- **Reagent Addition:** To the flask, add **1-Bromo-4-ethyl-2-fluorobenzene** (1.0 eq), 4-methylphenylboronic acid (1.2 eq), potassium carbonate ( $K_2CO_3$ , 2.5 eq), and Tetrakis(triphenylphosphine)palladium(0) ( $Pd(PPh_3)_4$ , 0.03 eq).
  - **Causality:** The boronic acid is used in slight excess to drive the reaction to completion.  $K_2CO_3$  is the base required for the transmetalation step of the catalytic cycle. The palladium complex is the catalyst that facilitates the C-C bond formation.
- **Solvent Addition and Degassing:** Add a 3:1 mixture of toluene and water. The resulting mixture is degassed by bubbling nitrogen through it for 15 minutes.
  - **Trustworthiness:** Degassing is a self-validating step to ensure the integrity of the catalytic system. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the reaction.
- **Reaction Execution:** Heat the mixture to reflux (approximately 90-95°C) with vigorous stirring.
- **Monitoring:** Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
- **Work-up:** Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
- **Purification and Validation:** Dry the organic layer over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure. Purify the crude residue by flash column

chromatography on silica gel. The structure and purity of the final product should be confirmed by NMR spectroscopy and Mass Spectrometry.

## Safety and Handling

As an organohalogen compound, **1-Bromo-4-ethyl-2-fluorobenzene** requires careful handling in a well-ventilated area, preferably a chemical fume hood.[8]

- Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles.[3][8]
- Incompatibilities: Avoid contact with strong oxidizing agents. Store away from sources of heat or ignition.[3]
- Exposure: Avoid contact with skin and eyes and inhalation of vapors.[3] In case of accidental contact, rinse immediately with plenty of water and seek medical advice.[3]
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[3]

## Conclusion

**1-Bromo-4-ethyl-2-fluorobenzene** is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined physicochemical properties, predictable reactivity in cornerstone synthetic reactions, and the advantageous pharmacological effects imparted by its structural motifs make it a highly valuable compound in the armory of medicinal and synthetic chemists. This guide has provided the foundational knowledge and practical protocols necessary for its effective and safe utilization in demanding research and development environments.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. 1-Bromo-4-ethyl-2-fluorobenzene | C<sub>8</sub>H<sub>8</sub>BrF | CID 66570675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. echemi.com [echemi.com]
- To cite this document: BenchChem. [1-Bromo-4-ethyl-2-fluorobenzene molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1509437#1-bromo-4-ethyl-2-fluorobenzene-molecular-weight]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)